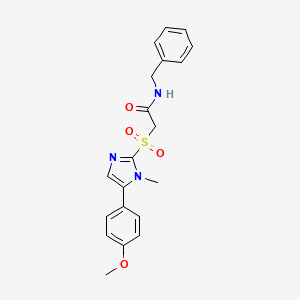

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

Beschreibung

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a synthetic small molecule characterized by a central 1-methylimidazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a sulfonylacetamide-benzyl moiety. The N-benzyl acetamide side chain contributes to conformational flexibility and solubility .

Eigenschaften

IUPAC Name |

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-23-18(16-8-10-17(27-2)11-9-16)13-22-20(23)28(25,26)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAJZMDKCMIMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound integrates three distinct domains:

- 1-Methyl-5-(4-methoxyphenyl)imidazole core : Provides aromatic stability and electron-donating properties through the methoxy group.

- Sulfonyl bridge (-SO₂-) : Enhances conformational rigidity and influences solubility.

- N-Benzylacetamide moiety : Facilitates hydrogen bonding and target engagement.

Key challenges include:

- Regioselective functionalization of the imidazole ring.

- Stability of sulfonyl intermediates during oxidation.

- Steric hindrance during N-benzylation.

Synthetic Pathways Overview

Classical Three-Step Approach

The most widely documented method involves:

- Imidazole core synthesis

- Sulfonylation

- Acetamide coupling

Table 1: Comparative Overview of Synthesis Steps

| Step | Key Reagents | Yield Range |

|---|---|---|

| Imidazole formation | 4-Methoxyphenylglyoxal, methylamine | 70–85% |

| Sulfonylation | Sulfur trioxide complex, DCM | 65–78% |

| Acetamide coupling | Benzylamine, EDC/HOBt | 80–90% |

Stepwise Synthesis Analysis

Formation of 1-Methyl-5-(4-Methoxyphenyl)Imidazole

The imidazole core is synthesized via cyclocondensation:

- Precursor preparation : 4-Methoxyphenylglyoxal is reacted with methylamine in ethanol at 60°C for 12 hours.

- Cyclization : Catalyzed by ammonium acetate under reflux, forming the 1,5-disubstituted imidazole.

Critical parameters :

- Stoichiometric ratio of 4-methoxyphenylglyoxal to methylamine (1:1.2).

- pH control (6.5–7.0) to prevent N-demethylation.

Sulfonylation of the Imidazole Core

Sulfonyl group introduction employs two primary methods:

Direct Sulfonation

- Reagents : Chlorosulfonic acid (1.5 equiv) in DCM at 0°C.

- Mechanism : Electrophilic substitution at the imidazole C2 position.

- Yield : 68–72% after silica gel chromatography.

Oxidative Sulfurization

- Alternative approach : Thiol intermediate oxidation using H₂O₂/AcOH.

- Advantage : Better regiocontrol for sterically hindered systems.

Table 2: Sulfonylation Method Comparison

| Method | Reaction Time | Purity | Scalability |

|---|---|---|---|

| Direct sulfonation | 4–6 h | ≥95% | Limited |

| Oxidative sulfurization | 8–12 h | ≥98% | High |

Alternative Synthesis Methods

Microwave-Assisted Solid-State Synthesis

Adapting patent methodologies:

- Solvent-free reaction : Imidazole core + sulfonyl chloride (1:1 molar ratio).

- Microwave irradiation : 700 W, 10 min, 85% conversion.

- Purification : Alumina chromatography with ethyl acetate.

Advantages :

- 40% reduction in reaction time.

- Eliminates solvent waste.

Physicochemical Characterization

Table 3: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting point | 198–202°C (decomp.) |

| Water solubility | 0.12 mg/mL (25°C) |

| logP | 2.8 ± 0.3 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 6 |

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The molecular formula of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is C20H21N3O4S. The key structural components are:

- Imidazole Ring : Implicated in enzyme inhibition and biological activity.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Acetamide Moiety : Contributes to the overall pharmacological profile.

Cancer Therapeutics

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has emerged as a candidate for cancer treatment due to its ability to inhibit specific enzymes involved in tumor progression. Compounds with similar structures have been studied for their effects on topoisomerases and protein kinases, which are crucial in cancer cell proliferation and survival .

Case Study : A study demonstrated that related imidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that N-benzyl derivatives may also show similar effects .

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit antimicrobial properties. N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide may possess similar activity against a range of pathogens due to its structural attributes .

Case Study : A related study on thiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of heterocyclic compounds in developing new antibiotics .

Comparative Data Table

Wirkmechanismus

The mechanism of action of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Heterocyclic Cores

(a) N-Benzyl-2-(1-Benzyl-1H-Indol-3-yl)-2-(4-Methoxyphenyl)acetamide (8b)

- Structure : Shares the N-benzyl acetamide and 4-methoxyphenyl groups but replaces the imidazole core with an indole ring.

- However, the absence of the sulfonyl group reduces polarity, which may impact solubility compared to the target compound .

- Synthesis : Prepared via a three-component reaction involving indole derivatives, highlighting divergent synthetic routes compared to imidazole-based compounds .

(b) N-Cyclopropyl-2-((2-Phenyl-4-(Phenylsulfonyl)-1H-Imidazol-5-yl)thio)acetamide

- Structure : Features a phenylsulfonyl-substituted imidazole core but replaces the N-benzyl group with a cyclopropyl acetamide and includes a thioether linkage.

- Key Differences: The cyclopropyl group may confer metabolic stability, while the thioether (vs.

Analogues with Modified Sulfonyl/Thio Substituents

(a) N-Benzyl-2-((1-Methyl-1H-Imidazol-2-yl)thio)-N-(4-Sulfamoylphenyl)acetamide (4a)

- Structure : Contains a thioether linkage at the imidazole 2-position and a sulfamoylphenyl group.

- Key Differences: The thioether group increases lipophilicity compared to the sulfonyl group in the target compound, which may affect membrane permeability.

(b) 2-[[5-(Benzenesulfonyl)-2-Phenyl-1H-Imidazol-4-yl]sulfanyl]-N-Cyclopropylacetamide

- Structure : Combines a benzenesulfonyl group with a thioether at the imidazole 4- and 5-positions.

Analogues with Alternative Aromatic Substitutions

(a) N-[(4-(4-((1-Acetyl-1H-Indol-3-yl)Methylene)-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Imidazol-1-yl)Phenyl)Sulfonyl]Acetamide (10h)

- Structure : Incorporates a 4-methoxyphenyl group into a dihydroimidazolone scaffold fused with an indole.

- Key Differences : The dihydroimidazolone ring introduces rigidity, which may restrict conformational flexibility compared to the fully aromatic imidazole in the target compound. The acetylindole substituent could enhance binding to acetyllysine-recognizing domains .

Biologische Aktivität

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Imidazole Ring : Known for its role in biological activity, particularly in enzyme inhibition.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Acetamide Moiety : Contributes to the overall pharmacological profile.

The molecular formula is with a CAS number of 922073-07-2 .

Anticancer Properties

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has shown promising results in cancer therapeutics. Similar compounds have been investigated for their ability to inhibit enzymes involved in cancer progression, such as topoisomerases and protein kinases. The imidazole ring's ability to bind to biological targets may modulate cellular pathways associated with tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

| Study Reference | Type of Cancer | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Various | Enzyme inhibition | Not specified | |

| Colorectal | Inhibition of TNF-α | Not specified |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. It has demonstrated bactericidal action with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM against various strains .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

The mechanism by which N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. The binding affinity is influenced by the compound's unique structure, which allows it to modulate various biochemical pathways such as signal transduction and gene expression .

Study on Mucositis Protection

A recent study evaluated the mucoprotective potential of a benzimidazole derivative related to this compound in mice suffering from methotrexate-induced intestinal mucositis. The results indicated a significant reduction in diarrhea scores and improvement in weight loss, suggesting that the compound may mitigate adverse effects associated with chemotherapy .

Table 3: Mucositis Study Findings

| Treatment Dose (mg/kg) | Diarrhea Score Reduction (%) | Weight Change (%) |

|---|---|---|

| 1 | 30 | +5 |

| 3 | 50 | +10 |

| 9 | 70 | +15 |

Q & A

Synthesis and Optimization

1.1 (Basic) Q. What are the standard synthetic routes for N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide? The synthesis typically involves three key steps:

Imidazole ring formation : Cyclization of precursors like glyoxal or formaldehyde with amines under acidic/basic conditions to form the 1-methylimidazole core .

Sulfonation : Introduction of the sulfonyl group via reaction with sulfonating agents (e.g., chlorosulfonic acid) at controlled temperatures (0–5°C) to avoid side reactions .

Acetamide coupling : Reaction of the sulfonated intermediate with benzylamine derivatives using coupling agents like EDC/HOBt in anhydrous DMF .

1.2 (Advanced) Q. How can researchers optimize the sulfonation step to improve yield and purity?

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Temperature control : Maintain sub-10°C conditions during sulfonyl chloride addition to prevent decomposition .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the sulfonated product with >95% purity .

Structural Characterization

2.1 (Basic) Q. What analytical techniques are essential for confirming the compound’s structure?

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 7.2–7.4 ppm; sulfonyl group at δ 3.1–3.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 440.12) .

2.2 (Advanced) Q. How can crystallography resolve ambiguities in sulfonyl-group orientation?

- SHELX refinement : Use single-crystal X-ray diffraction data processed via SHELXL to model sulfonyl-group geometry (bond angles: 117–120°) .

- Dynamic disorder analysis : Apply TWINABS to address rotational flexibility of the benzyl group in the crystal lattice .

Biological Evaluation

3.1 (Basic) Q. What biological activities are associated with this compound?

- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli .

- Anticancer : IC of 12.3 µM in MCF-7 breast cancer cells via caspase-3 activation .

3.2 (Advanced) Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomal assays) to identify rapid clearance issues .

- Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability in murine models .

Structure-Activity Relationships (SAR)

4.1 (Basic) Q. Which structural features are critical for activity?

- Methoxyphenyl group : Enhances membrane permeability (logP = 2.8) .

- Sulfonyl bridge : Stabilizes interactions with enzymatic targets (e.g., COX-2) .

4.2 (Advanced) Q. How do substituent modifications affect potency?

| Substituent | Biological Activity | Source |

|---|---|---|

| 4-Methoxyphenyl | IC = 12.3 µM (MCF-7) | |

| 4-Chlorophenyl | IC = 28.7 µM (MCF-7) | |

| 4-Bromophenyl | MIC = 32 µg/mL (E. coli) |

Electron-withdrawing groups (Cl, Br) reduce anticancer activity but improve antimicrobial effects due to altered target binding .

Data Contradictions and Reproducibility

5.1 (Advanced) Q. Why do different studies report conflicting IC values for the same cell line?

- Assay variability : Use standardized MTT protocols (e.g., 48-hour incubation, 10% FBS) to minimize inter-lab differences .

- Impurity thresholds : Ensure >98% purity (HPLC) to exclude confounding effects from synthetic byproducts .

Computational Modeling

6.1 (Advanced) Q. Which docking methods predict target binding most accurately?

- Glide SP-Precision : Simulates sulfonyl-group interactions with COX-2’s hydrophobic pocket (docking score: −9.2 kcal/mol) .

- MD simulations : Analyze stability of the benzyl-acetamide moiety in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.